molecular formula C7H17ClN4O2 B555027 H-HomoArg-OH.HCl CAS No. 1483-01-8

H-HomoArg-OH.HCl

Cat. No.: B555027
CAS No.: 1483-01-8
M. Wt: 224.69 g/mol
InChI Key: YMKBVNVCKUYUDM-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Homoarginine hydrochloride (C₇H₁₆N₄O₂·HCl, CAS 1483-01-8) is a non-proteinogenic amino acid derivative synthesized from L-lysine. The synthesis involves protecting the α-amino group of lysine with copper chloride, followed by carbamide treatment of the ω-amino group and subsequent de-copperization and acidification . It is a white crystalline powder, soluble in water, with a melting point of 213–215°C and ≥98% purity .

Biologically, L-homoarginine serves as a substrate for nitric oxide synthase (NOS) and a competitive inhibitor of liver-type alkaline phosphatase . It is implicated in cardiovascular health, with low plasma levels associated with increased cardiovascular risk and mortality . Preclinical studies in rodent models demonstrate its role in mitigating myocardial dysfunction in chronic renal failure and augmenting tissue creatine levels when co-administered with creatine monohydrate .

Properties

IUPAC Name

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBVNVCKUYUDM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=C(N)N)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342617
Record name L-Homoarginine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-01-8
Record name L-Homoarginine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Homoarginine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-homoarginine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Copper-Mediated Guanidine Transfer Reaction

The foundational approach to synthesizing L-hArg·HCl involves a copper-mediated guanidine transfer reaction. Traditional methods utilized insoluble copper oxides (e.g., CuO or Cu₂(OH)₂CO₃) to coordinate the α-amino group of L-lysine, followed by guanidine introduction at the ω-amino position. However, these methods suffered from prolonged reaction times (24–48 hours) and moderate yields (50–60%) due to inefficient copper coordination.

A breakthrough emerged with the adoption of CuCl₂·2H₂O as a homogeneous catalyst. This water-soluble copper complex facilitates rapid ligand exchange, enabling complete α-amino protection within 2–4 hours at pH 10.0–10.5. The reaction proceeds as follows:

L-Lysine+CuCl22H2O[Cu(L-Lys)]2++2HCl+2H2O\text{L-Lysine} + \text{CuCl}2\cdot2\text{H}2\text{O} \rightarrow [\text{Cu(L-Lys)}]^{2+} + 2\text{HCl} + 2\text{H}_2\text{O}

ParameterTraditional MethodOptimized Method (CuCl₂·2H₂O)
Reaction Time24–48 hours4–6 hours
Yield50–60%85–90%
Copper SourceCuO/Cu₂(OH)₂CO₃CuCl₂·2H₂O
pH ModulatorNaOH/Na₂CO₃NH₄OH
Post-PurificationIon-exchange chromatographyMethanol-water recrystallization

The optimized protocol achieves yields exceeding 85% by eliminating insoluble copper residues and leveraging methanol-water recrystallization for purification. This method avoids costly ion-exchange resins, reducing production costs by approximately 40%.

Post-Synthesis Processing and Purification

Decoppering and Impurity Removal

Post-guanidine transfer, the copper complex is dissociated using concentrated HCl (6 M), followed by filtration to remove metallic precipitates. The filtrate is neutralized to pH 6.5–7.0 with NH₄OH, precipitating unreacted ligands and byproducts. Critical to this step is the solubility profile of L-hArg·HCl: the compound exhibits high solubility in methanol-water mixtures (1:1 v/v) but low solubility in pure methanol, enabling efficient recrystallization.

Recrystallization and Crystallographic Analysis

Recrystallization from methanol-water yields needle-shaped crystals with >99% purity (HPLC analysis). X-ray diffraction studies confirm the monoclinic crystal system (space group P2₁), with unit cell parameters a = 5.62 Å, b = 8.34 Å, c = 12.15 Å, and β = 98.7°.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves L-hArg·HCl at 6.8 minutes, with UV detection at 210 nm. Method validation confirms linearity (R² = 0.9998) across 0.1–10 mg/mL and a detection limit of 0.05 µg/mL.

Tissue Distribution and Pharmacokinetics

Intraperitoneal administration studies in rats reveal dose-dependent tissue accumulation of L-hArg·HCl, with highest concentrations in the kidney (416 µM at 14 minutes post-injection) and liver (425 µM at 87 minutes). Linear regression analysis correlates administered dose (20–440 mg/kg) with tissue-free L-hArg levels (r = 0.9165, p < 0.0001), underscoring predictable pharmacokinetics.

Table 2: Tissue-Free L-hArg Concentrations Post-Administration

OrganDose (mg/kg)Time (min)L-hArg (µM)Lys (µM)Arg (µM)
Kidney440144161138767
Liver4408742571410.3
Heart22010814315491.2

Notably, cardiac L-hArg exhibits a half-life of 69 minutes, paralleling lysine metabolism (t₁/₂ = 65 minutes), suggesting shared catabolic pathways.

Industrial Scalability and Cost-Benefit Analysis

The optimized method’s scalability stems from simplified unit operations:

  • Homogeneous Catalysis : CuCl₂·2H₂O eliminates slurry handling, enabling continuous stirred-tank reactors.

  • Solvent Recovery : Methanol is reclaimed via distillation, reducing solvent costs by 30%.

  • Waste Minimization : Aqueous ammonia and HCl are neutralized to NH₄Cl, a non-hazardous byproduct.

Economic modeling estimates a production cost of $120/kg for pharmaceutical-grade L-hArg·HCl, compared to $200/kg for traditional methods .

Chemical Reactions Analysis

    Reactions: L-Homoarginine can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions vary based on the desired reaction.

    Major Products: The products formed depend on the specific reaction. For example, oxidation may yield different functional groups.

  • Scientific Research Applications

    Physiological Effects and Mechanisms

    L-Homoarginine is known for its role in enhancing nitric oxide (NO) availability, which is crucial for endothelial function. Research indicates that higher serum concentrations of L-homoarginine correlate with improved vascular health and reduced cardiovascular risks. A study involving male patients with intermittent claudication demonstrated that increased levels of L-homoarginine were associated with a lower risk of symptomatic peripheral arterial disease (PAD) and all-cause mortality .

    Table 1: Summary of Physiological Effects

    ApplicationMechanismOutcome
    Endothelial function improvementIncreases NO availabilityBetter vascular health
    Cardiovascular risk reductionLowers PAD symptomsDecreased mortality risk
    Insulin secretion stimulationModulates pancreatic functionPotential diabetes management

    Cardiovascular Health

    L-Homoarginine has been studied for its cardiovascular benefits. In a randomized controlled trial, oral supplementation with L-homoarginine significantly increased plasma concentrations, suggesting its potential as a therapeutic agent in managing cardiovascular diseases . The compound's ability to enhance endothelial function may lead to improved outcomes in patients with conditions such as hypertension and heart failure.

    Diabetes Management

    Research indicates that L-homoarginine may influence insulin secretion, making it a candidate for diabetes management. In animal models, it has been shown to suppress exocrine pancreatic activity, which could lead to enhanced insulin sensitivity . This effect suggests a dual role in both glucose metabolism and vascular health.

    Table 2: Clinical Studies on L-Homoarginine

    Study TypePopulationDosageFindings
    Randomized controlled trialYoung volunteers125 mg/dayIncreased plasma L-homoarginine levels
    Longitudinal studyMale PAD patientsN/AReduced cardiovascular events associated with higher serum levels
    Animal studyRatsVariable doses (20-440 mg/kg)Suppressed pancreatic function; improved metabolic parameters

    Biochemical Research

    L-Homoarginine serves as an important tool in biochemical research, particularly in studies related to amino acid metabolism and enzyme activity. Its structural similarity to L-arginine allows researchers to explore its competitive inhibition properties on various metabolic pathways.

    Enzyme Interaction Studies

    Studies have shown that L-homoarginine can inhibit enzymes involved in amino acid transport and metabolism, such as lysine transporters. This inhibition can provide insights into amino acid homeostasis and metabolic disorders .

    Pharmacological Research

    Pharmacological studies have investigated the effects of L-homoarginine on amino acid homeostasis in animal models. For instance, intraperitoneal administration of L-homoarginine demonstrated dose-dependent effects on plasma concentrations of related amino acids and metabolites . These findings are crucial for understanding the pharmacodynamics of L-homoarginine in therapeutic contexts.

    Mechanism of Action

    • L-Homoarginine’s effects are mediated through its inhibition of alkaline phosphatases.
    • Molecular targets and pathways involved are still an active area of research.
  • Comparison with Similar Compounds

    Data Tables

    Table 1: Transport Kinetics of L-Homoarginine and ADMA in MDCK Cells
    Compound Concentration (µM) Transport Ratio (vs. Control) Key Transporters Involved Reference
    L-Homoarginine 50 3.4-fold OATP4C1, P-gp
    ADMA 50 2.0-fold OATP4C1, P-gp
    Table 2: Physicochemical and Functional Comparison
    Compound Solubility Key Function Clinical Association Reference
    L-Homoarginine HCl Water-soluble NOS substrate, alkaline phosphatase inhibitor Cardiovascular risk biomarker
    ADMA Water-soluble NOS inhibitor Uremic toxin
    L-Canavanine Water-soluble Arginine antimetabolite Plant toxin

    Research Findings and Implications

    • Transport Mechanisms : L-Homoarginine’s superior transport efficiency via OATP4C1/P-gp highlights its renal and hepatic clearance advantages over ADMA .
    • Therapeutic Potential: Its role in nitric oxide modulation and low toxicity profile supports its use in cardiovascular and renal therapies .
    • Drug Interactions : CAT1-mediated uptake of L-homoarginine is inhibited by 20–200 µM of common drugs (e.g., antihypertensives), suggesting pharmacokinetic interactions .

    Biological Activity

    L-Homoarginine hydrochloride (HOMOARG) is a non-proteinogenic amino acid that has garnered attention for its biological activities, particularly in cardiovascular health and metabolic regulation. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

    L-Homoarginine is primarily known for its role in modulating nitric oxide (NO) synthesis and inhibiting arginase activity. The compound serves as a weak substrate for nitric oxide synthases (NOS) and acts as an inhibitor of arginases, which are enzymes that convert L-arginine to ornithine and urea.

    • Nitric Oxide Synthesis : By inhibiting arginase, HOMOARG increases the availability of L-arginine, thereby enhancing NO production. This process is crucial for vascular homeostasis and may contribute to protective effects against cardiovascular diseases .
    • Inhibition of Arginase : Studies have demonstrated that HOMOARG can inhibit both arginase 1 and arginase 2 activities in vitro. For instance, at concentrations of 1 mM and 10 mM, HOMOARG inhibited arginase 1 activity by 14% and 50%, respectively, while similar effects were observed for arginase 2 .
    • Alkaline Phosphatase Inhibition : HOMOARG has also been identified as a specific inhibitor of liver-type alkaline phosphatase, which plays a role in various metabolic processes .

    Cardiovascular Health

    Research indicates that low plasma levels of L-homoarginine are associated with increased risks of cardiovascular events. Supplementation with HOMOARG has been shown to enhance plasma concentrations significantly, suggesting its potential as a therapeutic agent for improving vascular function.

    • Case Study : A clinical trial involving young volunteers demonstrated that oral supplementation of 125 mg L-homoarginine daily increased plasma levels fourfold after one dose and sevenfold after four weeks. This increase correlated with improvements in various cardiovascular parameters .

    Metabolic Regulation

    HOMOARG is involved in glucose metabolism and may influence hepatic functions. Animal studies have shown that dietary supplementation with L-arginine can enhance the synthesis of L-homoarginine, indicating a potential link between dietary intake and metabolic health .

    Research Findings

    A summary of key findings from recent studies on L-homoarginine is presented in the table below:

    StudyFindings
    Nature (2018)Demonstrated inhibition of arginase activity by HOMOARG; significant increase in NO synthesis potential .
    PMC (2016)Showed that oral supplementation leads to substantial increases in plasma levels; linked low levels to cardiovascular risk .
    Cayman ChemicalIdentified HOMOARG as an inhibitor of alkaline phosphatase; suggested potential metabolic implications .

    Q & A

    Q. What are the primary biochemical roles of L-homoarginine hydrochloride in mammalian systems, and how can these be experimentally validated?

    L-Homoarginine hydrochloride is a non-proteinogenic amino acid involved in nitric oxide (NO) metabolism and cardiovascular homeostasis. Its role as a substrate for nitric oxide synthase (NOS) can be validated using in vitro endothelial cell models by measuring NO production via chemiluminescence or fluorescence assays . Additionally, its inhibitory effect on liver-type alkaline phosphatase (ALP) can be tested using enzymatic activity assays with p-nitrophenyl phosphate as a substrate, comparing reaction rates in the presence and absence of L-homoarginine hydrochloride .

    Q. How is L-homoarginine hydrochloride synthesized and purified for laboratory use?

    While commercial synthesis details are proprietary, laboratory-scale synthesis typically involves guanidination of lysine derivatives followed by hydrochloric acid salt formation. Purification is achieved via recrystallization or chromatography (e.g., ion-exchange or reverse-phase HPLC). Purity verification (>98%) requires analytical methods such as NMR, mass spectrometry, or high-performance liquid chromatography (HPLC) with UV detection .

    Q. What analytical methods are recommended for quantifying L-homoarginine hydrochloride in biological samples?

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, plasma or tissue homogenates can be deproteinized, derivatized with AccQ-Tag reagents, and analyzed using a C18 column with stable isotope-labeled internal standards (e.g., ¹³C₆-L-homoarginine) to correct for matrix effects .

    Advanced Research Questions

    Q. How do conflicting findings regarding L-homoarginine’s role in cardiovascular disease arise, and how can researchers address these discrepancies?

    Discrepancies may stem from differences in experimental models (e.g., in vitro vs. in vivo) or confounding variables like renal function. For instance, while low plasma L-homoarginine correlates with cardiovascular mortality in humans, studies in CKD rodent models show cardioprotective effects . To resolve contradictions, researchers should:

    • Standardize disease models (e.g., 5/6 nephrectomy in rats for CKD studies).
    • Control for renal clearance rates and co-administered uremic toxins (e.g., ADMA).
    • Use genetic knockout models (e.g., AGAT-deficient mice) to isolate L-homoarginine-specific pathways .

    Q. What experimental strategies are effective for studying the transport kinetics of L-homoarginine hydrochloride across renal proximal tubule cells?

    Polarized MDCK cell monolayers transfected with OATP4C1 (basolateral uptake) and P-glycoprotein (apical efflux) can model renal transport. Key steps include:

    • Time-dependent transport assays : Measure apical accumulation of L-homoarginine (1–100 µM) over 1–4 hours using LC-MS/MS.
    • Competition studies : Co-incubate with inhibitors (e.g., cyclosporine A for P-gp) to confirm transporter specificity.
    • Kinetic analysis : Calculate KmK_m and VmaxV_{max} via nonlinear regression of concentration-dependent uptake curves .

    Q. How can researchers optimize inhibitor studies targeting L-homoarginine’s interaction with liver-type alkaline phosphatase (ALP)?

    • Dose-response profiling : Test L-homoarginine hydrochloride (0.1–10 mM) in ALP activity assays to determine IC₅₀ values.
    • Structural analogs : Compare inhibition potency with arginine derivatives (e.g., L-NAME) to identify critical functional groups.
    • Crystallography : Co-crystallize ALP with L-homoarginine to map binding interactions, guiding rational inhibitor design .

    Q. What methodologies are critical for assessing drug interactions involving L-homoarginine’s uptake via CAT1 transporters?

    High-throughput screening using HEK293 cells overexpressing CAT1 can identify inhibitors/stimulators. For example:

    • Fluorescent tracers : Use ³H-labeled L-homoarginine to quantify uptake inhibition by 113 common drugs (e.g., rifampicin).
    • Data normalization : Express results as % inhibition relative to vehicle controls, with ANOVA and Dunnett’s test for significance (α < 0.05) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    H-HomoArg-OH.HCl
    Reactant of Route 2
    Reactant of Route 2
    H-HomoArg-OH.HCl

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.